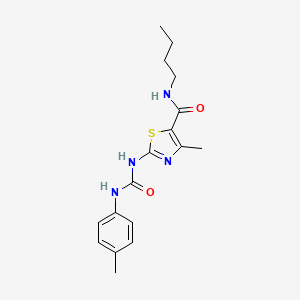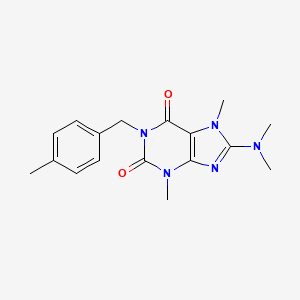
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide, also known as CNOB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide acts as a PAM of mGluR5, which means it enhances the activity of the receptor in response to glutamate binding. The exact mechanism of action of this compound is not fully understood, but it is believed to bind to a specific site on the receptor that allosterically enhances the receptor's response to glutamate. This leads to increased intracellular signaling and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase long-term potentiation (LTP), and improve cognitive function in animal models. This compound has also been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been shown to have neuroprotective effects in various neurodegenerative disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in lab experiments is its specificity for mGluR5. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Another advantage is its potency, which allows for lower concentrations to be used in experiments. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide in scientific research. One direction is the development of more potent and selective PAMs for mGluR5. Another direction is the investigation of the role of mGluR5 in other physiological and pathological conditions, such as pain, epilepsy, and neuroinflammation. Additionally, the use of this compound in combination with other compounds, such as NMDA receptor antagonists, may lead to new therapeutic strategies for neuropsychiatric disorders.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide involves several steps. The first step is the preparation of 4,8-dimethyl-2-oxochromene-7-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with N-(1-cyanocyclohexyl)amine to yield the corresponding amide. The final step involves the conversion of the amide to the methyl ester using methanol and hydrochloric acid. The overall yield of the synthesis is around 20%.
科学研究应用
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide has been extensively used in scientific research as a tool compound to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate the activity of mGluR5 in a positive manner, leading to increased receptor signaling and downstream effects. This compound has been used to study the role of mGluR5 in addiction, anxiety, depression, and other neuropsychiatric disorders.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4,8-dimethyl-2-oxochromen-7-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-11-19(25)27-20-15(2)17(8-7-16(14)20)26-12-18(24)23(3)21(13-22)9-5-4-6-10-21/h7-8,11H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXLZMGCESJHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)
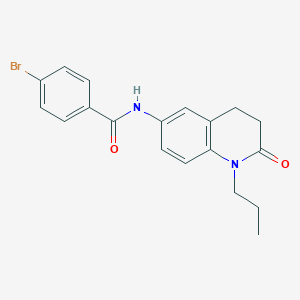

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)
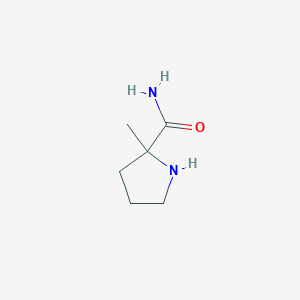

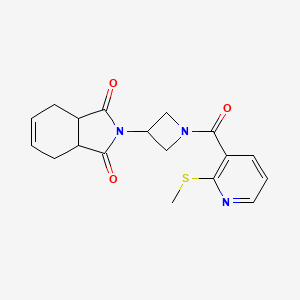
![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
